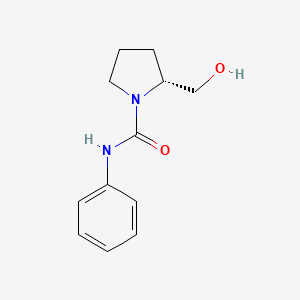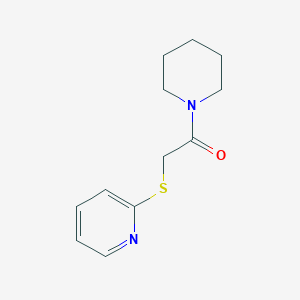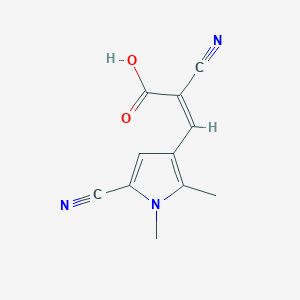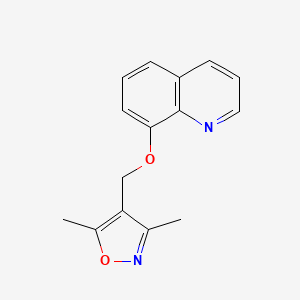
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, also known as PHP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the dopamine and serotonin receptors. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to an increase in their concentration in the brain.
Biochemical and physiological effects:
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in the body, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential antipsychotic effects and may be useful in the treatment of certain psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in laboratory experiments is its availability and relatively low cost. It is also easy to synthesize and can be modified to produce other compounds with different properties. However, one of the limitations of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, including the development of new compounds based on its structure, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action. Additionally, the use of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in combination with other compounds may lead to the development of new treatments for various disorders.
Synthesemethoden
The synthesis of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide can be achieved through several methods, including the reaction of 2-pyrrolidinone with benzaldehyde in the presence of sodium borohydride, or the reaction of N-phenylpyrrolidine-2-carboxylic acid with formaldehyde in the presence of sodium borohydride. These methods have been widely used in the laboratory to produce high-quality (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide for research purposes.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a building block for the synthesis of various compounds with potential therapeutic effects. In neuroscience, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a model compound to study the metabolism and pharmacokinetics of other drugs.
Eigenschaften
IUPAC Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVPJJALOUAHL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)

![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)